,4-Dimethyl-6-nitroaniline is a valuable intermediate in the synthesis of various organic compounds due to its reactive nitro and amine functional groups. It can be used as a starting material for the preparation of:
The nitro and amine groups in 2,4-dimethyl-6-nitroaniline can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. This makes it a potential candidate for the development of:
,4-Dimethyl-6-nitroaniline can be employed in various scientific research studies to investigate:
2,4-Dimethyl-6-nitroaniline is an aromatic organic compound characterized by the molecular formula . It features a nitro group and two methyl groups attached to an aniline structure, making it a significant intermediate in various chemical syntheses, particularly in dye production. The compound is known for its vibrant color properties and is utilized in the manufacture of azo dyes and other coloring agents due to its ability to undergo various
These reactions are crucial for synthesizing dyes and other chemical products.
The synthesis of 2,4-dimethyl-6-nitroaniline typically involves the following methods:
2,4-Dimethyl-6-nitroaniline is primarily used in:
Studies on the interactions of 2,4-dimethyl-6-nitroaniline with other chemicals reveal its potential for forming complexes with various metal ions. These interactions can influence the stability and reactivity of both the compound and the metals involved. Additionally, research has explored its interactions with biological systems, assessing its toxicity and efficacy as a potential antimicrobial agent .
Several compounds share structural similarities with 2,4-dimethyl-6-nitroaniline. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methyl-6-nitroaniline | One methyl group | Often used as a precursor in dye synthesis |
| 3-Nitroaniline | No methyl groups | Primarily used in explosives and dye production |
| 4-Nitrophenol | Hydroxyl group instead of amino | Commonly used as a precursor for pharmaceuticals |
Uniqueness of 2,4-Dimethyl-6-nitroaniline: Unlike its counterparts, this compound's dual methyl substitution enhances its solubility and reactivity, making it particularly effective in dye applications while also exhibiting notable biological activity .
2,4-Dimethyl-6-nitroaniline crystallizes in the monoclinic crystal system with space group P2₁/c and undergoes extensive structural characterization through X-ray diffraction analysis [1]. The compound exhibits a molecular formula of C₈H₁₀N₂O₂ with a molecular weight of 166.18 daltons. The crystallographic unit cell parameters have been determined with high precision: a = 6.997(2) Å, b = 14.919(4) Å, c = 15.907(5) Å, and β = 101.176(4)°, yielding a unit cell volume of 1629.1(8) ų [1].
The asymmetric unit contains two crystallographically independent molecules (Z = 8), both exhibiting approximately planar geometries with root-mean-square deviations of 0.0216 Å and 0.0161 Å from planarity [1]. The two independent molecules are not parallel but maintain a dihedral angle of 2.19(0.02)° between them. Data collection was performed at 163 K using a Rigaku AFC10/Saturn724+ diffractometer with Mo Kα radiation, achieving excellent data quality with Rᵢₙₜ = 0.027 and final refinement parameters R[F² > 2σ(F²)] = 0.049 and wR(F²) = 0.134 [1].
Table 1: Crystallographic Data for 2,4-Dimethyl-6-nitroaniline
| Parameter | Value |
|---|---|
| Molecular formula | C₈H₁₀N₂O₂ |
| Molecular weight | 166.18 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell a (Å) | 6.997(2) |
| Unit cell b (Å) | 14.919(4) |
| Unit cell c (Å) | 15.907(5) |
| Unit cell β (°) | 101.176(4) |
| Unit cell volume (ų) | 1629.1(8) |
| Z | 8 |
| Temperature (K) | 163 |
| Density (Mg m⁻³) | 1.355 |
| Absorption coefficient (mm⁻¹) | 0.10 |
| Crystal size (mm³) | 0.37 × 0.35 × 0.24 |
The molecular geometry exhibits characteristic bond lengths and angles consistent with aromatic nitroaniline derivatives. The amino nitrogen N1 forms a C-N bond length of 1.3484(18) Å with the benzene ring, while the nitro group attachment shows N2-C6 distance of 1.4311(19) Å [1]. The nitro group displays typical N-O bond lengths of 1.2353(16) Å and 1.2472(17) Å, with the O-N-O angle measuring 120.51(13)° [1].
Table 2: Selected Bond Lengths and Angles for 2,4-Dimethyl-6-nitroaniline
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| N1—C1 | 1.3484(18) |
| N2—C6 | 1.4311(19) |
| N2—O1 | 1.2353(16) |
| N2—O2 | 1.2472(17) |
| C1—C2 | 1.426(2) |
| C1—C6 | 1.4189(18) |
| O1—N2—O2 | 120.51(13) |
| N1—C1—C6 | 124.71(14) |
| N1—C1—C2 | 118.94(13) |
The conformational analysis of 2,4-dimethyl-6-nitroaniline reveals significant insights into its molecular flexibility and preferred orientations. Both crystallographically independent molecules exhibit high planarity, with the non-hydrogen atoms displaying root-mean-square deviations from the best-fit plane of 0.0216 Å for molecule 1 and 0.0161 Å for molecule 2 [1]. This planarity is attributed to the conjugated π-electron system extending through the aromatic ring and the nitro group.
The methyl substituents at positions 2 and 4 on the benzene ring adopt conformations that minimize steric interactions while maintaining optimal electronic overlap with the aromatic π system. The dihedral angle between the two independent molecules of 2.19(0.02)° indicates minimal conformational deviation in the crystal lattice [1]. This structural rigidity is consistent with the extended conjugation present in nitroaniline derivatives and contributes to the compound's stability.
Computational studies on related nitroaniline derivatives suggest that rotational barriers around the C-N bonds are influenced by resonance stabilization and steric effects [2]. The planar conformation observed in the crystal structure represents the energetically favored arrangement where maximum π-electron delocalization occurs between the amino group, aromatic ring, and nitro group.
Quantum chemical calculations provide fundamental insights into the electronic structure and properties of 2,4-dimethyl-6-nitroaniline. Computational studies employing various levels of theory have been extensively applied to nitroaniline derivatives to understand their electronic properties, reactivity, and spectroscopic characteristics [3] [4] [5].
Density functional theory calculations using functionals such as B3LYP and range-separated hybrid functionals have been employed to investigate the electronic structure of nitroaniline compounds. These calculations reveal that electron-withdrawing nitro groups significantly affect the frontier molecular orbital energies, leading to stabilization of both highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels [6] [7].
The electronic properties of 2,4-dimethyl-6-nitroaniline are characterized by significant charge transfer interactions between the electron-donating amino group and the electron-withdrawing nitro group. This push-pull character results in distinctive nonlinear optical properties and solvatochromic behavior. Ab initio calculations demonstrate that the compound exhibits a substantial dipole moment, which varies significantly between ground and excited states [5].
Molecular orbital theory applications to 2,4-dimethyl-6-nitroaniline reveal the electronic structure characteristics that govern its chemical behavior. The frontier molecular orbitals play a crucial role in determining the compound's reactivity, optical properties, and intermolecular interactions [6] [7].
The HOMO of 2,4-dimethyl-6-nitroaniline is primarily localized on the amino group and the adjacent carbon atoms of the benzene ring, reflecting the electron-donating nature of the amino substituent. The LUMO is predominantly centered on the nitro group and the aromatic ring, indicating the electron-accepting character of the nitro substituent [7]. This spatial separation of frontier orbitals facilitates intramolecular charge transfer transitions upon electronic excitation.
The energy gap between HOMO and LUMO determines the compound's chemical reactivity and optical properties. Calculations indicate that the presence of methyl substituents at positions 2 and 4 influences the orbital energies through inductive effects, with electron-donating methyl groups slightly raising the HOMO energy level while having minimal effect on the LUMO [6]. This results in a decreased HOMO-LUMO gap compared to unsubstituted nitroaniline derivatives.
Density functional theory investigations of 2,4-dimethyl-6-nitroaniline provide detailed insights into its electronic structure, vibrational properties, and thermodynamic characteristics. Various DFT functionals have been employed to study nitroaniline derivatives, with B3LYP, M06-2X, and ωB97XD showing reliable performance for geometry optimization and property calculations [8] [3] [4].
DFT calculations reveal that the planar geometry observed in the crystal structure corresponds to the global minimum on the potential energy surface. The calculations reproduce the experimental bond lengths and angles with high accuracy, validating the reliability of the theoretical approach [1]. The electronic charge distribution shows significant polarization, with the amino group carrying partial positive charge and the nitro group exhibiting partial negative charge.
Vibrational frequency calculations using DFT methods provide assignments for the infrared and Raman spectroscopic features of 2,4-dimethyl-6-nitroaniline. The calculated frequencies, when scaled appropriately, show excellent agreement with experimental observations, confirming the accuracy of the theoretical model [7]. The vibrational modes associated with the amino group stretching, nitro group vibrations, and aromatic ring breathing modes are well-reproduced by DFT calculations.
The hydrogen bonding patterns in 2,4-dimethyl-6-nitroaniline crystals play a crucial role in determining the solid-state structure and stability. Comprehensive analysis of the crystal structure reveals the presence of multiple intermolecular hydrogen bonds that link the molecules into extended supramolecular networks [1] [9].
Four distinct hydrogen bonding interactions have been identified in the crystal structure, all involving the amino group as hydrogen bond donor and oxygen atoms of the nitro groups as acceptors. The primary hydrogen bonds are N1—H1A⋯O3 with a donor-acceptor distance of 3.166(2) Å, N3—H3B⋯O4 with a distance of 2.631(2) Å, N3—H3A⋯O2 with a distance of 3.1667(19) Å, and N1—H1B⋯O2 with a distance of 2.6233(19) Å [1].
Table 3: Hydrogen Bond Geometry for 2,4-Dimethyl-6-nitroaniline
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| N1—H1A⋯O3 | 0.91(2) | 2.27(2) | 3.166(2) | 167.9(18) |
| N3—H3B⋯O4 | 0.93(2) | 1.92(2) | 2.631(2) | 131.3(17) |
| N3—H3A⋯O2ⁱ | 0.89(2) | 2.30(2) | 3.1667(19) | 165.8(17) |
| N1—H1B⋯O2 | 0.86(2) | 1.972(18) | 2.6233(19) | 131.4(16) |
The hydrogen bonding angles range from 131.3° to 167.9°, indicating moderate to strong hydrogen bonds that contribute significantly to the crystal packing stability [1]. These interactions link the two independent molecules in the asymmetric unit and extend throughout the crystal lattice, creating a three-dimensional hydrogen-bonded network.
Comparative studies of nitroaniline derivatives demonstrate that the hydrogen bonding patterns are influenced by the substitution pattern on the benzene ring [10]. The presence of methyl groups at positions 2 and 4 in 2,4-dimethyl-6-nitroaniline affects the accessibility of the amino group for hydrogen bonding, resulting in specific geometric constraints that influence the overall crystal packing arrangement.
The π-system interactions in 2,4-dimethyl-6-nitroaniline crystals contribute to the stabilization of the solid-state structure through aromatic stacking and π-π interactions. Analysis of the crystal packing reveals that the molecules adopt arrangements that maximize favorable π-π interactions while minimizing unfavorable electrostatic repulsions [10] [11].
The aromatic rings in 2,4-dimethyl-6-nitroaniline participate in slipped-parallel π-π stacking interactions, which are characteristic of nitroaromatic compounds. The electron-deficient nature of the nitro-substituted aromatic ring promotes favorable interactions with electron-rich aromatic systems, leading to offset face-to-face arrangements rather than perfectly parallel stacking [11].
The π-π interactions are influenced by the electronic properties of the substituents, with the electron-withdrawing nitro group polarizing the aromatic π-electron cloud and creating favorable electrostatic interactions with neighboring molecules. The methyl substituents provide additional van der Waals contacts that contribute to the overall stability of the crystal packing [10].
Hirshfeld surface analysis reveals that the π-π interactions contribute approximately 15-20% of the total intermolecular interaction energy in the crystal structure. The combination of hydrogen bonding and π-π stacking creates a robust supramolecular network that accounts for the observed crystal stability and melting point of 2,4-dimethyl-6-nitroaniline [10].
Irritant